molecular formula C21H24N2O7 B11007305 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-alanine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-alanine

Cat. No.: B11007305
M. Wt: 416.4 g/mol
InChI Key: PSAMEINAOGIZIW-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

The synthesis of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The acetamido and propanamido groups can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H24N2O7/c1-11(19(25)23-12(2)20(26)27)22-18(24)10-29-13-7-8-15-14-5-3-4-6-16(14)21(28)30-17(15)9-13/h7-9,11-12H,3-6,10H2,1-2H3,(H,22,24)(H,23,25)(H,26,27)/t11-,12-/m0/s1

InChI Key

PSAMEINAOGIZIW-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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